molecular formula C12H17N B1663984 1-Phenylcyclohexylamine CAS No. 2201-24-3

1-Phenylcyclohexylamine

Cat. No. B1663984
CAS RN: 2201-24-3
M. Wt: 175.27 g/mol
InChI Key: RGZGRPPQZUQUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclohexylamine is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of 1-Phenylcyclohexylamine has been reported in the scientific literature. For example, the synthesis of N-ethyl-1-phenylcyclohexylamine (cyclohexamine, PCE) has been described, and the identification of N-ethylcyclohexanecarbonitrile allows the forensic science analyst to determine the specific synthesis route .


Molecular Structure Analysis

The molecular formula of 1-Phenylcyclohexylamine is C12H17N . It has an average weight of 175.2701 and a monoisotopic mass of 175.136099549 .

Scientific Research Applications

Synthesis and Central Nervous System Activity

1-Phenylcyclohexylamine (PCA) and its analogues have been synthesized and evaluated for their potential as central nervous system depressants. These compounds have been tested for their cataleptoid activity and antitonic extensor properties. The synthesis involved procedures such as the replacement of the cyano group by phenyl using phenylmagnesium bromide in compounds like 1-(1-Phenylcyclohexyl)piperidine (Maddox, Godefroi, & Parcell, 1965).

Anticonvulsant Activity

PCA has been studied for its anticonvulsant activities. Analogs of PCA were examined in the mouse maximal electroshock (MES) seizure test, with several showing protective effects against MES seizures. The potencies in motor toxicity and MES seizure tests showed a moderate correlation with affinities for PCP acceptor sites in rat brain membranes (Thurkauf et al., 1990).

Pharmacologic Studies

PCA has been part of pharmacologic studies for dissociative anesthesia, particularly as an intravenously administered anesthetic combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).

Analytical Characterization

Analytical characterizations of PCA and its analogs, such as gas chromatography and high-performance liquid chromatography, have been used for identifying these substances in biological fluids, aiding in forensic and toxicological analyses (De Paoli et al., 2013).

Molecular Field Analysis

PCA and its derivatives have been subject to molecular field analysis to understand the structural featuresresponsible for their biological activity. This analysis assists in designing more effective drugs by understanding the relationship between the structure of PCA derivatives and their anticonvulsant activity (Kim, Son, & Hong, 1999).

Receptor Binding Studies

Research has also focused on the receptor binding correlates of PCA and its derivatives. These studies involve electroencephalographic, behavioral, and receptor binding techniques to understand the pharmacological properties of these compounds, particularly their interaction with N-methyl-D-aspartate (NMDA) receptors (Mattia et al., 1988).

Antiacetylcholine and Anticholinesterase Activity

PCA derivatives have been evaluated for their antiacetylcholine and anticholinesterase potencies. These studies involve measuring their antagonism to the contractile response of muscles and their inhibition of cholinesterase activity, providing insights into their cholinergic interactions (Kloog et al., 1977).

properties

IUPAC Name

1-phenylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZGRPPQZUQUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1934-71-0 (hydrochloride)
Record name 1-Phenylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30176449
Record name 1-Phenylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclohexylamine

CAS RN

2201-24-3
Record name 1-Phenylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2201-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclohexylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01506
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Phenylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLCYCLOHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBO2D49I2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The crude azide (18.0 g, ≤96 mmol) was dissolved in dioxane (300 mL) with triphenylphosphine (40 g, 152 mmol) and the stirred solution was refluxed for 4 h. under N2 (g) before adding H2O (9 mL, 0.5 mol). After about 46 h. further reflux, solvent was removed in vacuo at about 45-50° C. and residual moisture was removed by azeotropic distillations in vacuo with CH3CN and Et2O, respectively. The syrupy residue was dissolved in boiling Et2O and chilled to about 0° C. for about 16 h. Precipitated Ph3PO was removed by filtration, and 1M HCl in Et2O (90 mL) was added dropwise at about 5° C. to the etherol filtrate to precipitate the desired 1-phenyl-cyclohexylamine as its HCl salt (12.7 g, LC-MS m/z 162 (MH+)) which was recrystallized from CHCl3 /i-Pr2O before use.
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve (1-phenyl-cyclohexyl)-carbamic acid benzyl ester (Preparation 27) (2.87 g, 9.26 mmol) in MeOH (100 mL). Exchange air with nitrogen for three times and then add Pd—C (0.5 g, 10%). Exchange the nitrogen with H2 for three times. Stir the reaction mixture under H2 for over night then remove the Pd—C by filtration. Remove the solvent under reduced pressure to give 1.468 g (90%) of the crude title compound as a colorless oil.
Name
(1-phenyl-cyclohexyl)-carbamic acid benzyl ester
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylcyclohexylamine
Reactant of Route 2
1-Phenylcyclohexylamine
Reactant of Route 3
1-Phenylcyclohexylamine
Reactant of Route 4
1-Phenylcyclohexylamine
Reactant of Route 5
1-Phenylcyclohexylamine
Reactant of Route 6
1-Phenylcyclohexylamine

Citations

For This Compound
286
Citations
A Thurkauf, B De Costa, S Yamaguchi… - Journal of Medicinal …, 1990 - ACS Publications
Thirty-eight analogues of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP) derivative, were examined for their activities in the mouse maximal electroshock (MES) seizure test …
Number of citations: 53 pubs.acs.org
Y Kloog, M Rehavi, S Maayani, M Sokolovsky - European Journal of …, 1977 - Elsevier
… The four 1-phenylcyclohexylamine derivatives selected for the present study are characterized by the rigidity of the three functional groups common to all -- a nitrogen atom, a phenyl …
Number of citations: 63 www.sciencedirect.com
VH Maddox, EF Godefroi… - Journal of medicinal …, 1965 - ACS Publications
… points of two citedderivatives exhibited sufficient variance with the ones obtained by us to warrant the elaboration of an alternate unambiguous synthesis of 1-phenylcyclohexylamine. …
Number of citations: 246 pubs.acs.org
K Bailey - Journal of pharmaceutical sciences, 1978 - Citeseer
… N-ethyl-1-phenylcyclohexylamine in a street … -1 -phenylcyclohexylamine-identified in street sample by NMR, IR, and mass spectral data 0 Abuse drugs-N-ethyl1-phenylcyclohexylamine …
Number of citations: 27 citeseerx.ist.psu.edu
H Hadni, C EL M'Barki… - Mediterranean …, 2019 - medjchem-v3.azurewebsites.net
The phencyclidine (PCP) and their analogues have been reported to exhibit inhibitory activities toward the N-methyl-D-aspartate receptor (NMDAR). To discover the QSAR between …
Number of citations: 1 medjchem-v3.azurewebsites.net
MA Rogawski, A Thurkauf, S Yamaguchi… - … of Pharmacology and …, 1989 - ASPET
1-Phenylcyclohexylamine (PCA), an analog of phenyclidine (PCP) in which the piperidine ring is replaced by a primary amino group, and its conformationally restricted analog 1,1-…
Number of citations: 31 jpet.aspetjournals.org
A Abiero, RJP Custodio, CJ Botanas, DM Ortiz… - Neurochemistry …, 2021 - Elsevier
The recreational use of N-methyl-D-aspartate (NMDA) antagonist phencyclidine (PCP) and ketamine have grown rapidly due to their psychotomimetic properties. These compounds …
Number of citations: 5 www.sciencedirect.com
CC Clark - Journal of Forensic Sciences, 1987 - astm.org
The electron impact mass spectrum of N-ethyl-1-phenylcyclohexylamine (PCE) was studied using both deuterium-labeled compounds and structurally related analogs. The deuterium-…
Number of citations: 5 www.astm.org
RH Krefft, SS Masumoto, TV Caldwell - Journal of Forensic Sciences, 1989 - astm.org
Impurities found in the two principal methods of the manufacture of N-ethyl-1-phenylcyclohexylamine (cyclohexamine, PCE) are identified. Identification of N-…
Number of citations: 2 www.astm.org
S Chakrabarti, FCP Law - IRCS Med. Sci, 1982 - hero.epa.gov
Phencyclidine and PCE are self-administered by man as psychotropic drugs. They are abused commonly by smoking and are converted mainly to PC after combustion. This study …
Number of citations: 2 hero.epa.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.